4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine 4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18238465
InChI: InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine

CAS No.:

Cat. No.: VC18238465

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Ethyl-1h-pyrazol-4-yl)butan-1-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 4-(1-ethylpyrazol-4-yl)butan-1-amine
Standard InChI InChI=1S/C9H17N3/c1-2-12-8-9(7-11-12)5-3-4-6-10/h7-8H,2-6,10H2,1H3
Standard InChI Key REWPOXXJXLSCMT-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=N1)CCCCN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is substituted with an ethyl group (-CH2CH3), while the 4-position features a butan-1-amine chain (-CH2CH2CH2CH2NH2). This arrangement introduces both lipophilic (ethyl) and hydrophilic (amine) moieties, influencing solubility and reactivity .

Physicochemical Properties

While experimental data for 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine are scarce, analogous compounds like 1-ethyl-1H-pyrazol-4-amine exhibit the following properties :

  • Molecular Weight: 111.15 g/mol (analog).

  • Log P (Partition Coefficient): ~0.22 (indicating moderate lipophilicity).

  • Solubility: High aqueous solubility (16.4–53.7 mg/mL in water).

  • Hydrogen Bonding: 1 H-bond donor and 1 H-bond acceptor.

The addition of the butan-1-amine chain likely enhances water solubility and hydrogen-bonding capacity compared to its shorter-chain analogs.

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of pyrazole derivatives typically involves cyclocondensation reactions. For 1-ethyl-1H-pyrazol-4-amine, a common route is the reaction of hydrazines with 1,3-diketones or alkynes under catalytic conditions . Extending this to 4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine would require:

  • Pyrazole Ring Formation: Reacting ethyl hydrazine with a suitable diketone.

  • Side-Chain Introduction: Coupling the pyrazole intermediate with a butan-1-amine precursor via nucleophilic substitution or cross-coupling reactions.

Example Reaction Scheme:

  • Step 1: Synthesis of 1-ethyl-1H-pyrazol-4-amine:

    CH3CH2NHNH2+RC(O)CH2C(O)R1-ethyl-1H-pyrazol-4-amine+H2O\text{CH}_3\text{CH}_2\text{NHNH}_2 + \text{RC(O)CH}_2\text{C(O)R}' \rightarrow \text{1-ethyl-1H-pyrazol-4-amine} + \text{H}_2\text{O}
  • Step 2: Alkylation with 4-bromobutan-1-amine:

    1-ethyl-1H-pyrazol-4-amine+Br(CH2)3CH2NH24-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine+HBr\text{1-ethyl-1H-pyrazol-4-amine} + \text{Br(CH}_2\text{)}_3\text{CH}_2\text{NH}_2 \rightarrow \text{4-(1-ethyl-1H-pyrazol-4-yl)butan-1-amine} + \text{HBr}

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution occurs exclusively at the 4-position of the pyrazole ring.

  • Amine Protection: The primary amine in the butan-1-amine chain may require protection (e.g., Boc groups) during reactions to prevent side reactions .

Pharmacological and Industrial Applications

Case Study: Kinase Inhibitors

In Example 194 of the search results, 1-ethyl-1H-pyrazol-4-amine was used to synthesize a pyrimidine-diamine derivative with anticancer activity . Substituting the shorter amine chain with butan-1-amine might modulate selectivity for specific kinase isoforms.

Material Science Applications

The compound’s amine group enables covalent bonding to polymers or surfaces, making it valuable for:

  • Functionalized Nanoparticles: As a stabilizing ligand.

  • Epoxy Resins: As a curing agent.

Future Research Directions

  • Synthetic Upgrades: Develop catalytic asymmetric methods to access enantiomerically pure forms.

  • Biological Screening: Evaluate efficacy against neurodegenerative targets (e.g., tau protein aggregation).

  • Environmental Impact: Assess biodegradability and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator